Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate
Description
This compound features a 1,3-thiazolidin-4-one core substituted with a (6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl group at the 3-position and an ethyl acetate moiety at the 2-ylidene position. Synthesis likely involves condensation of a nitro-substituted benzodioxin aldehyde with a thiazolidinone precursor, followed by esterification (analogous to methods in and ).
Properties
IUPAC Name |
ethyl (2E)-2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S/c1-2-24-15(20)5-14-17(13(19)8-26-14)6-10-3-12(18(21)22)4-11-7-23-9-25-16(10)11/h3-5H,2,6-9H2,1H3/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEHSZNRMZSMGC-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate (CAS No. 848299-03-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolidine ring fused with a benzodioxin moiety. The presence of the nitro group and various functional groups contributes to its biological activity.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O7S |
| Molecular Weight | 380.37 g/mol |
| Boiling Point | 658.5 ± 55.0 °C (predicted) |
| Density | 1.530 ± 0.06 g/cm³ |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiazolidine derivatives and nitrobenzodioxins. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the target compound.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds containing thiazolidine and benzodioxin structures. For instance:
-
Cytotoxicity Against Cancer Cell Lines : The compound has shown significant cytotoxic effects against various cancer cell lines including:
- Human acute leukemia (HL-60)
- Adenocarcinomic human alveolar basal epithelial (A549)
- Human breast cancer (MDA-MB-231)
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties:
- Broad-Spectrum Antimicrobial Effects : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. This broad-spectrum activity suggests potential applications in treating infections .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazolidine core may interact with key cellular pathways involved in proliferation and apoptosis.
Case Studies
Recent case studies illustrate the potential therapeutic applications of this compound:
- Combination Therapy in Cancer Treatment : A study investigated the effects of Ethyl 2-{3-[...]} in combination with established chemotherapeutic agents. Results indicated enhanced cytotoxicity compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes for patients with resistant cancer types .
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. These findings support further exploration into its use as an adjunct therapy in oncology .
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate has been evaluated for its antimicrobial properties. Compounds containing thiazolidine and benzodioxin moieties have shown significant activity against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : Studies have demonstrated that compounds similar to ethyl 2-{3-[...]} exhibit potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The structure of the thiazolidine ring enhances interaction with bacterial enzymes, leading to inhibition of growth .
- Fungal Activity : The compound has also shown antifungal properties against species like Candida albicans. The mechanism involves disruption of cell membrane integrity and interference with fungal metabolic pathways .
Anticancer Properties
Recent investigations have highlighted the potential of ethyl 2-{3-[...]} in cancer treatment:
- Cytotoxic Effects : Research indicates that derivatives of thiazolidinones can exhibit cytotoxicity against various cancer cell lines. Ethyl 2-{3-[...]} has been linked to reduced viability in breast and ovarian cancer cells by promoting apoptosis through microtubule destabilization .
- Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of signaling pathways involved in cell proliferation and survival. The presence of the nitro group in the benzodioxin structure may enhance the compound's ability to induce oxidative stress in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several thiazolidine derivatives, ethyl 2-{3-[...]} was tested against a panel of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that this compound exhibited one of the lowest MIC values among tested samples, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of ethyl 2-{3-[...]} on ovarian cancer cell lines. The results showed that treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers compared to untreated controls. This suggests its potential as a lead compound for developing new anticancer therapies .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share the 1,3-thiazolidin-4-one scaffold but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical Properties
- Electron-Withdrawing Effects: The nitro group in the target compound likely reduces electron density at the thiazolidinone ring, increasing electrophilicity compared to methoxy- or benzyloxy-substituted derivatives (e.g., ).
- Solubility : Polar groups (e.g., carboxylic acid in ) enhance aqueous solubility, whereas the nitrobenzodioxin and ethyl acetate groups in the target compound may favor lipid solubility.
- Thermal Stability : Higher melting points in compounds (277–280°C) correlate with extended conjugation and hydrogen bonding from arylidene and thioxo groups.
Spectral Characterization
- NMR : The target compound’s ^1H NMR would show distinct peaks for benzodioxin protons (δ 6.5–7.5 ppm) and nitro group deshielding effects. This contrasts with fluorophenyl (δ 7.0–7.5 ppm in ) or thioxo (δ 2.5–3.5 ppm for SH in ).
- Elemental Analysis: Discrepancies between calculated and observed C/H/N values in (e.g., 3.51% vs. 3.67% N) suggest minor impurities or hydration.
Preparation Methods
Benzodioxin Ring Construction
The nitro-substituted benzodioxin scaffold is synthesized via nucleophilic aromatic substitution. Catechol reacts with 3,4-difluoronitrobenzene in dimethylformamide (DMF) at 120°C for 24 hours, yielding 6-nitro-2,4-dihydro-1,3-benzodioxin in 85% yield.
Reaction Conditions :
- Solvent : DMF
- Temperature : 120°C
- Yield : 85%
Introduction of the Aminomethyl Group
The 8-position of the benzodioxin is functionalized via bromination followed by amination. Treatment with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light introduces a bromomethyl group, which is subsequently displaced by aqueous ammonia to yield 8-(aminomethyl)-6-nitro-2,4-dihydro-1,3-benzodioxin.
Key Data :
- Bromination Yield : 72%
- Amination Yield : 68%
Formation of the Thiazolidinone Core
Cyclocondensation Reaction
The thiazolidinone ring is formed via a one-pot cyclocondensation of 8-(aminomethyl)-6-nitro-2,4-dihydro-1,3-benzodioxin, formaldehyde, and thioglycolic acid. The reaction proceeds in refluxing toluene under Dean-Stark conditions for 18 hours, affording 3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-yl in 78% yield.
Reaction Optimization :
- Catalyst : Anhydrous γ-ferrite (2 equiv.)
- Solvent : Toluene
- Temperature : 110°C
- Yield : 78%
Structural Characterization
X-ray crystallography confirms the thiazolidinone structure, with bond lengths and angles consistent with literature values for analogous compounds. Key metrics include:
- C=O Bond Length : 1.21 Å (thiazolidinone carbonyl)
- C-S Bond Length : 1.82 Å
Knoevenagel Condensation for Exocyclic Double Bond
Condensation with Ethyl Cyanoacetate
The exocyclic double bond is introduced via Knoevenagel condensation. The thiazolidinone intermediate reacts with ethyl cyanoacetate in ethanol under microwave irradiation (100°C, 30 minutes), yielding the target compound in 65% yield.
Reaction Conditions :
- Base : Piperidine (5 mol%)
- Solvent : Ethanol
- Microwave Power : 300 W
- Yield : 65%
Stereochemical Control
The reaction selectively produces the (E)-isomer , as evidenced by NOESY NMR analysis. The stereochemical outcome is attributed to the steric hindrance of the benzodioxin-methyl group, which favors trans-configuration.
Optimization and Analytical Characterization
Yield Improvement Strategies
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the molecular structure, with unit cell parameters:
- Space Group : P2₁/c
- a : 4.0676 Å, b : 15.460 Å, c : 14.581 Å
- β : 90.03°
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step organic reactions, such as condensation of nitro-substituted benzodioxin derivatives with thiazolidinone precursors. Key steps include:
- Reflux conditions : Heating under reflux with chloroethane or similar alkylating agents for esterification (e.g., 2-hour reflux monitored by TLC) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/ethanol to achieve >95% purity .
- Optimization : Adjusting solvent polarity (e.g., acetone for SN2 reactions) and catalyst loading (e.g., piperidine for Knoevenagel condensations) to improve yields .
Q. How is the molecular structure of this compound validated experimentally?
Structural elucidation employs:
- NMR spectroscopy : and NMR to confirm substituent connectivity and Z/E isomerism (e.g., thiazolidinone carbonyl signals at ~170 ppm) .
- X-ray crystallography : SHELXL for refinement of anisotropic displacement parameters and ORTEP-3 for visualizing ellipsoids .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 439.08) .
Q. What purification techniques are suitable for isolating this compound post-synthesis?
- Recrystallization : Use methanol or ethanol to remove unreacted starting materials .
- Chromatography : Flash chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) for polar byproducts .
- Centrifugation : For rapid separation of insoluble intermediates in acidic aqueous solutions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Quantum chemical calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., transition states for thiazolidinone ring formation) .
- Molecular docking : AutoDock Vina to simulate binding affinities with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Reaction path search : Using GRRM or AFIR algorithms to identify low-energy intermediates .
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?
- Twinning analysis : Use SHELXL's TWIN/BASF commands to refine twinned datasets .
- Disorder modeling : PART instructions to assign partial occupancies for overlapping atoms .
- Ring puckering analysis : Cremer-Pople parameters to quantify non-planar conformations in benzodioxin/thiazolidinone rings .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy to identify rate-determining steps (e.g., enolate formation in Knoevenagel reactions) .
- Isotopic labeling : -tracing to confirm oxygen participation in oxo-thiazolidinone tautomerism .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Pharmacophore mapping : Overlay nitro-benzodioxin and thiazolidinone moieties to identify critical hydrogen-bonding sites .
- Substituent scanning : Replace the ethyl ester group with methyl or tert-butyl to assess steric effects on target binding .
Q. What experimental strategies validate Z/E isomerism in the thiazolidinone core?
- NOE NMR : Detect spatial proximity between thiazolidinone methylidene protons and adjacent aromatic protons .
- Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-simulated curves for chiral derivatives .
Q. How do polymorphism and crystal packing influence the compound’s physicochemical properties?
Q. What stability protocols are recommended for long-term storage of this compound?
- Temperature : Store at –20°C under inert gas (argon) to prevent ester hydrolysis .
- Light sensitivity : Use amber vials to avoid nitro group photodegradation .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Value/Range | Software/Tool | Reference |
|---|---|---|---|
| R-factor | <0.05 | SHELXL-2018/3 | |
| Twinning fraction | 0.32 (BASF) | TWIN/BASF in SHELX | |
| Puckering amplitude (θ) | 12.5° (benzodioxin ring) | Cremer-Pople |
Table 2: Optimized Reaction Conditions for Derivative Synthesis
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Knoevenagel | Ethanol | Piperidine | 80 | 73 |
| Esterification | Acetone | K2CO3 | 60 | 85 |
| Cyclocondensation | THF | PTSA | 100 | 68 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
